2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[2-(3-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S/c1-15-3-2-4-18(9-15)26-21(30)14-31-22-25-11-19(13-28)27(22)12-20(29)24-10-16-5-7-17(23)8-6-16/h2-9,11,28H,10,12-14H2,1H3,(H,24,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXTWLMZBWMPFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide, also known as F711-0654, is a compound with a complex molecular structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H23FN4O3S |
| Molecular Weight | 442.51 g/mol |
| CAS Number | 921504-79-2 |
| LogP | 2.586 |
| Polar Surface Area | 75.98 Ų |
The biological activity of F711-0654 is primarily attributed to its interaction with specific biological targets. The imidazole ring is known for its role in various enzymatic processes, particularly in inhibiting enzymes involved in inflammatory pathways. The presence of the fluorophenyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity
Research indicates that F711-0654 exhibits significant biological activity across several domains:
-
Antimicrobial Activity
- Preliminary studies suggest that F711-0654 has antimicrobial properties, particularly against certain strains of bacteria and fungi. The mechanism likely involves disruption of microbial cell wall synthesis or function.
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Anti-inflammatory Effects
- The compound has shown promise in inhibiting pro-inflammatory cytokines in vitro. This suggests potential use in treating conditions characterized by chronic inflammation.
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Cytotoxicity
- In vitro assays have demonstrated that F711-0654 can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent. The specific pathways involved remain under investigation but may include mitochondrial dysfunction and caspase activation.
Case Studies and Research Findings
Several studies have evaluated the biological effects of F711-0654:
- Study on Cytotoxicity : A study published in a peer-reviewed journal reported that F711-0654 exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutic agents .
- Inflammation Model : In an animal model of inflammation, treatment with F711-0654 resulted in reduced edema and lower levels of inflammatory markers compared to control groups .
Pharmacokinetics
The pharmacokinetic profile of F711-0654 suggests favorable absorption characteristics:
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Recent studies indicate that compounds similar to 2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide exhibit promising anticancer properties. The imidazole ring is known for its role in various biological processes, including the inhibition of tumor growth. Research has shown that derivatives with similar structures can induce apoptosis in cancer cells and inhibit proliferation pathways associated with tumorigenesis .
Antimicrobial Properties
The compound's sulfanyl group may enhance its interaction with microbial enzymes, suggesting potential applications as an antimicrobial agent. Compounds containing imidazole and sulfanyl moieties have been documented to possess antibacterial and antifungal activities, making this compound a candidate for further investigation in treating infections caused by resistant strains .
Case Studies
-
Study on Anticancer Activity
- A study published in Journal of Medicinal Chemistry explored the structure-activity relationship of imidazole derivatives, including those closely related to this compound. The results indicated significant cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range .
-
Antimicrobial Testing
- In a study conducted by researchers at a prominent university, several derivatives were synthesized and tested for antimicrobial efficacy. The results showed that compounds with similar structural motifs exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the sulfanyl group in enhancing antimicrobial potency .
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound belongs to a family of imidazole-based acetamide derivatives , which are often explored for pharmacological applications. Below is a detailed comparison with key analogs:
Structural and Functional Group Analysis
Key Observations:
Fluorine’s electron-withdrawing nature may also influence binding interactions. The hydroxymethyl group on the imidazole core improves aqueous solubility relative to methyl or methylsulfinyl substituents . The N-(3-methylphenyl) terminus in the target compound may reduce steric hindrance compared to bulkier groups like N-(2-fluorophenyl) or N-(4-sulfamoylphenyl) .
Sulfamoyl (-SO2NH-) groups, as in , introduce hydrogen-bonding capabilities absent in the target compound.
Preparation Methods
Imidazole Core Synthesis
The imidazole ring is synthesized via the El-Saghier reaction, a green methodology enabling one-pot formation of imidazole derivatives. Ethyl cyanoacetate and ethyl glycinate hydrochloride react with amines under neat conditions at 70°C for 2 hours to yield imidazole-4-one intermediates (Scheme 1). For this compound, 5-(hydroxymethyl)-1H-imidazole-2-thiol serves as the precursor, synthesized by cyclizing 2-amino-1,3-propanediol with thiourea in acidic conditions.
Representative Conditions :
Introduction of Sulfanyl and Carbamoyl Groups
The sulfanyl linkage is established via nucleophilic displacement using 2-chloro-N-(4-fluorophenyl)methylacetamide in the presence of a base (e.g., K₂CO₃). Simultaneously, the carbamoyl group is introduced by reacting the imidazole intermediate with [(4-fluorophenyl)methyl]isocyanate under anhydrous conditions.
Optimization Insight :
Acetamide Coupling
The final step involves coupling the functionalized imidazole with N-(3-methylphenyl)acetamide using EDCl/HOBt as coupling agents. This method ensures high regioselectivity and avoids epimerization.
Reaction Table :
Optimization of Critical Parameters
Solvent Selection
Polar aprotic solvents (DMF, DMSO) improve reaction kinetics for sulfanyl group incorporation, while tetrahydrofuran (THF) is optimal for carbamoylation due to its moderate polarity.
Catalytic Systems
Temperature Control
Low temperatures (0–5°C) during acetamide coupling prevent hydroxymethyl group oxidation, while higher temperatures (60°C) accelerate nucleophilic substitutions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.4 min.
Comparative Analysis with Related Compounds
The hydroxymethyl group in the target compound necessitates protective group strategies (e.g., silylation) to prevent side reactions, slightly reducing overall yield compared to analogs lacking this moiety .
Q & A
Q. What are the key considerations in synthesizing this compound to ensure high yield and purity?
- Methodological Answer: Synthesis requires precise control of reaction conditions. Key steps include:
- Temperature and pH optimization to prevent side reactions (e.g., imidazole ring cyclization under acidic/basic conditions) .
- Use of catalysts like pyridine and Zeolite (Y-H) to enhance reaction efficiency during reflux .
- Purification via recrystallization (ethanol as a solvent) and chromatography to isolate the final product .
- Monitoring reaction progress with HPLC to ensure intermediates are consumed .
Q. Which analytical techniques are most effective for confirming structural integrity?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and functional groups .
- Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis .
- High-resolution X-ray crystallography (using SHELX programs) for absolute configuration determination .
Q. How can reaction conditions be optimized for sulfanyl linkage formation in similar acetamide derivatives?
- Methodological Answer:
- Use thiol-disulfide exchange reactions under inert atmospheres to avoid oxidation .
- Adjust solvent polarity (e.g., DMF or THF) to stabilize reactive intermediates .
- Employ Design of Experiments (DoE) to statistically optimize variables like temperature, stoichiometry, and catalyst loading .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound’s functional groups?
- Methodological Answer:
- Density Functional Theory (DFT) calculations model electron distribution to predict sites for nucleophilic/electrophilic attacks .
- Molecular dynamics simulations assess conformational flexibility of the hydroxymethyl-imidazole moiety under physiological conditions .
- Combine computational insights with experimental validation (e.g., kinetic studies) to refine reactivity profiles .
Q. What strategies resolve contradictions in crystallographic data during structural elucidation?
- Methodological Answer:
- Use SHELXL for refinement against high-resolution data, especially for handling twinned crystals .
- Apply Flack’s x parameter (instead of Rogers’ η) to avoid false chirality-polarity assignments in near-centrosymmetric structures .
- Validate results with Hirshfeld surface analysis to detect weak interactions affecting packing .
Q. How can substituent effects on biological activity be systematically studied?
- Methodological Answer:
- Conduct Structure-Activity Relationship (SAR) studies :
- Synthesize derivatives with varied substituents (e.g., halogen, nitro, or heteroaromatic groups) .
- Test biological activity (e.g., antiproliferative assays) and correlate with electronic (Hammett σ) or steric parameters .
- Use docking simulations to predict binding interactions with target proteins (e.g., Bcl-2/Mcl-1) .
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?
- Methodological Answer:
- Forced degradation studies : Expose the compound to heat, light, and varying pH levels, then analyze degradation products via LC-MS .
- Kinetic stability assays : Monitor hydrolysis of the acetamide group in simulated gastric fluid using UV-Vis spectroscopy .
Data Contradiction Analysis
Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
